molecular formula C33H38N2O7S2 B12744486 (+-)-Acetamide, N-(4-(((4-((5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-6-methyl-2-oxo-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl)amino)sulfonyl)phenyl)- CAS No. 263842-64-4

(+-)-Acetamide, N-(4-(((4-((5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-6-methyl-2-oxo-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl)amino)sulfonyl)phenyl)-

Cat. No.: B12744486
CAS No.: 263842-64-4
M. Wt: 638.8 g/mol
InChI Key: BBHSHMYWLLAEAQ-UHFFFAOYSA-N
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Description

(±)-Acetamide, N-(4-(((4-((5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-6-methyl-2-oxo-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl)amino)sulfonyl)phenyl)- is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, sulfonyl, and thioether groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-Acetamide, N-(4-(((4-((5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-6-methyl-2-oxo-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl)amino)sulfonyl)phenyl)- involves multiple steps, starting from readily available starting materials. The key steps include:

  • Formation of the pyran ring through a cyclization reaction.
  • Introduction of the thioether group via a nucleophilic substitution reaction.
  • Attachment of the sulfonyl group using sulfonyl chloride in the presence of a base.
  • Coupling of the phenyl groups through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key reactions.

Chemical Reactions Analysis

Types of Reactions

(±)-Acetamide, N-(4-(((4-((5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-6-methyl-2-oxo-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl)amino)sulfonyl)phenyl)- can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The thioether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its functional groups can interact with specific biological pathways.

    Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of (±)-Acetamide, N-(4-(((4-((5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-6-methyl-2-oxo-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl)amino)sulfonyl)phenyl)- involves its interaction with molecular targets through its functional groups. For example:

    Hydroxyl Groups: These can form hydrogen bonds with biological molecules, affecting their function.

    Sulfonyl Group: This can interact with enzymes or receptors, potentially inhibiting their activity.

    Thioether Group: This can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (±)-Acetamide, N-(4-(((4-((5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-6-methyl-2-oxo-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl)amino)sulfonyl)phenyl)-: is unique due to its combination of functional groups. Similar compounds include:

Uniqueness

The uniqueness of (±)-Acetamide, N-(4-(((4-((5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-6-methyl-2-oxo-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl)amino)sulfonyl)phenyl)- lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.

Properties

CAS No.

263842-64-4

Molecular Formula

C33H38N2O7S2

Molecular Weight

638.8 g/mol

IUPAC Name

N-[4-[[5-tert-butyl-4-[[4-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-6-oxo-3H-pyran-5-yl]sulfanyl]-2-methylphenyl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C33H38N2O7S2/c1-20-17-29(43-30-28(38)19-33(6,42-31(30)39)16-15-22-7-11-24(37)12-8-22)26(32(3,4)5)18-27(20)35-44(40,41)25-13-9-23(10-14-25)34-21(2)36/h7-14,17-18,35,37-38H,15-16,19H2,1-6H3,(H,34,36)

InChI Key

BBHSHMYWLLAEAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C(C)(C)C)SC3=C(CC(OC3=O)(C)CCC4=CC=C(C=C4)O)O

Origin of Product

United States

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